Phthalimide, potassium salt
Overview
Description
Potassium phthalimide is a chemical compound with the formula C8H4KNO2 . It is the potassium salt of phthalimide and usually presents as fluffy, very pale yellow crystals . It is used as an intermediate in the synthesis of N-alkylated phthalimides, which is involved in the preparation of primary amines (Gabriel synthesis) by the hydrolysis reaction .
Synthesis Analysis
Potassium phthalimide can be prepared by adding a hot solution of phthalimide in ethanol to a solution of potassium hydroxide in ethanol . The desired product precipitates out of the solution .Molecular Structure Analysis
Potassium phthalimide crystallizes in polar layers of potassium cations coordinated by five O and three N centres alternating with apolar layers of stacked benzene subunits .Chemical Reactions Analysis
Potassium phthalimide is a commercially available reagent used in the Gabriel synthesis of amines . It has been reported to undergo condensation with organic halide in dimethylformamide . It also reacts with sulfur monochloride in petroleum ether .Physical and Chemical Properties Analysis
Potassium phthalimide has a molar mass of 185.221 g/mol . It appears as a light yellow solid and is soluble in water . Its melting point is greater than 300 °C .Mechanism of Action
Safety and Hazards
Future Directions
Phthalimides, including potassium phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . The target-oriented synthesis of functionalized phthalimides has presented long-standing challenges to the synthetic community . Therefore, future research may focus on developing new strategies for the construction of the phthalimide core .
Properties
IUPAC Name |
potassium;isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRHIOVKTDQVFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2=O.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5KNO2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-82-4 | |
Record name | N-Potassiophthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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